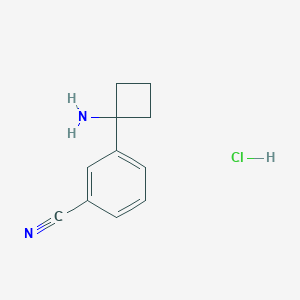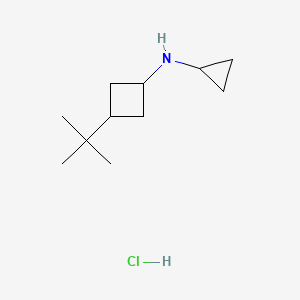![molecular formula C13H18ClN B3249038 8-Phenyl-6-azaspiro[3.4]octane hydrochloride CAS No. 1909319-09-0](/img/structure/B3249038.png)
8-Phenyl-6-azaspiro[3.4]octane hydrochloride
Vue d'ensemble
Description
8-Phenyl-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.75 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-6-azaspiro[3.4]octane hydrochloride typically involves the reaction of a phenyl-substituted azaspiro compound with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The process generally includes:
Reactants: Phenyl-substituted azaspiro compound and hydrochloric acid
Catalysts: Sometimes catalysts are used to enhance the reaction rate
Purification: Techniques like crystallization or chromatography are employed to purify the final product
Analyse Des Réactions Chimiques
Types of Reactions
8-Phenyl-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phenyl-substituted ketones or alcohols
Reduction: Formation of phenyl-substituted amines or hydrocarbons
Substitution: Formation of halogenated spiro compounds
Applications De Recherche Scientifique
8-Phenyl-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic uses, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 8-Phenyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
8-Phenyl-6-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds, such as:
6-Azaspiro[2.5]octane hydrochloride: Another spiro compound with a different ring structure.
8-Phenyl-6-azaspiro[3.5]nonane hydrochloride: A similar compound with an additional carbon in the ring structure.
Uniqueness
What sets this compound apart is its specific spiro structure and the presence of a phenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
8-phenyl-6-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-11(6-3-1)12-9-14-10-13(12)7-4-8-13;/h1-3,5-6,12,14H,4,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVDWSPBISQKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B3248970.png)





![2-[(butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide hydrochloride](/img/structure/B3249031.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride](/img/structure/B3249045.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride](/img/structure/B3249056.png)


